1-Methylbenzotriazole

Overview

Description

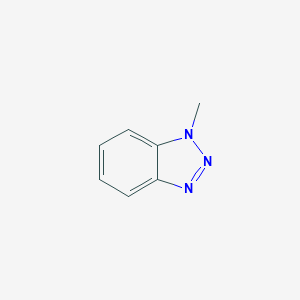

1-Methylbenzotriazole is a heterocyclic compound that belongs to the benzotriazole family. It is characterized by a benzene ring fused with a triazole ring, where a methyl group is attached to the nitrogen atom at position 1 of the triazole ring. This compound is known for its versatility and has been widely studied for its coordination chemistry, physical properties, and applications in various fields .

Mechanism of Action

Target of Action

1-Methylbenzotriazole (also known as tolyltriazole) primarily targets metals in various environments, acting as a corrosion inhibitor . It effectively prevents the corrosion of many metals in acidic and saline aqueous solutions . The compound is particularly effective at preventing corrosion of brass in saline (NaCl) solutions .

Mode of Action

This compound interacts with its targets (metals) by forming a protective layer on the metal surface, which inhibits the electrochemical reactions that cause corrosion . This interaction results in a significant reduction in the rate of metal corrosion, prolonging the lifespan of metal components in various applications .

Biochemical Pathways

For instance, benzotriazole derivatives have been found to bind with enzymes and receptors in biological systems . These diverse non-covalent interactions endow benzotriazole derivatives with a broad spectrum of biological properties .

Pharmacokinetics

It is known to be persistent in the environment due to its poor biodegradability . This persistence suggests that if it were to enter a biological system, it might also exhibit a long half-life.

Result of Action

The primary result of this compound’s action is the effective inhibition of metal corrosion. This has a significant impact on the longevity and reliability of metal components in various industrial applications and consumer products . In biological systems, benzotriazole derivatives have exhibited properties in medicinal chemistry including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities .

Action Environment

The action of this compound is influenced by environmental factors such as pH and salinity. It is most effective in acidic and saline aqueous solutions . Additionally, it has been found to be recalcitrant in the environment, with high persistence and poor removal efficiencies in conventional water treatment facilities . This suggests that environmental factors play a significant role in the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

1-Methylbenzotriazole is known to confer unique physicochemical properties to its immediate vicinity on various molecular scaffolds

Cellular Effects

These effects are likely due to their ability to form π–π stacking interactions and hydrogen bonds with enzymes and receptors in biological systems .

Molecular Mechanism

Benzotriazole derivatives are known to interact with enzymes and receptors in biological systems through diverse non-covalent interactions . These interactions may lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level .

Temporal Effects in Laboratory Settings

Infrared, Raman, UV-VIS, 1H and 13C NMR spectroscopic properties of this compound have been reported using experimental and computational methods . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited.

Metabolic Pathways

Benzotriazole derivatives have been found to possess the bioactivities of both the benzotriazole nucleus and metal supramolecular complexes, suggesting a potential role in metabolic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methylbenzotriazole can be synthesized through several methods. One common method involves the reaction of benzotriazole with methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent such as dimethylformamide or acetonitrile at elevated temperatures .

Industrial Production Methods

In industrial settings, the preparation of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

1-Methylbenzotriazole undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or peracids.

Reduction: Reduction reactions can convert it to the corresponding amine using reducing agents such as lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions where the methyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids; typically carried out in an aqueous or organic solvent at room temperature.

Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: this compound amine.

Substitution: Substituted benzotriazoles with different functional groups.

Scientific Research Applications

1-Methylbenzotriazole has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry to form complexes with various metal ions.

Biology: It is investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in the design of enzyme inhibitors and therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

Benzotriazole: The parent compound without the methyl group.

4(5)-Methylbenzotriazole: A similar compound with the methyl group attached at position 4 or 5 of the triazole ring.

Uniqueness

1-Methylbenzotriazole is unique due to its specific substitution pattern, which influences its chemical reactivity and coordination behavior. The presence of the methyl group at position 1 enhances its stability and alters its electronic properties compared to benzotriazole and other methyl-substituted derivatives .

Properties

IUPAC Name |

1-methylbenzotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c1-10-7-5-3-2-4-6(7)8-9-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXQHRUJXQJEGER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40158150 | |

| Record name | 1H-Benzotriazole, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40158150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13351-73-0 | |

| Record name | 1-Methylbenzotriazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13351-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylbenzotriazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013351730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-METHYLBENZOTRIAZOLE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11743 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Benzotriazole, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40158150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methylbenzotriazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SZL55XL4Y6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1-methylbenzotriazole (Mebta) interact with metals at a molecular level, and what are the structural implications?

A1: Mebta primarily acts as a monodentate ligand, coordinating to metal ions through the nitrogen atom at position 3 of the azole ring. [, , ] This interaction leads to the formation of diverse metal complexes, ranging from mononuclear to polynuclear structures, with various geometries such as tetrahedral, square planar, and octahedral, depending on the metal ion and other ligands present. [, , , , , , ]

Q2: What makes this compound a molecule of interest in corrosion inhibition, particularly for metals like copper, zinc, and iron?

A2: Mebta's ability to form stable coordination complexes with various metals makes it a potential corrosion inhibitor. [, , ] While the exact mechanism of corrosion inhibition is still under investigation, the formation of surface-bound metal-Mebta complexes is believed to create a protective layer that hinders the interaction of the metal with corrosive agents. [, , ] Research suggests that simple N-substitution with groups lacking donor atoms might not lead to effective corrosion inhibitors due to the inability to form polymeric species on the metal surface. []

Q3: How does the structure of this compound influence its ability to form coordination complexes?

A3: The nitrogen atom at position 3 of the azole ring in Mebta acts as the primary donor site for metal coordination. [, , ] The methyl group at position 1 does not directly participate in coordination but can influence the steric environment around the donor nitrogen, impacting the geometry and stability of the resulting complexes. [, ]

Q4: What spectroscopic techniques are typically used to characterize this compound and its metal complexes?

A4: Various spectroscopic methods are employed to characterize Mebta and its complexes. These include:

- Infrared (IR) Spectroscopy: Provides information about the functional groups present and the coordination modes of the ligands. [, , , , ]

- Raman Spectroscopy: Complements IR data and can offer additional insights into the vibrational modes of the molecules. []

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for determining the solution-state structures of the complexes and studying ligand exchange processes. [, , ]

- Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule and can be used to study the ligand field strength in metal complexes. [, ]

Q5: Can iron(III) complexes with benzotriazole derivatives, such as those described in the provided research, act as catalysts?

A5: Yes, research suggests that certain iron(III) complexes with benzotriazole derivatives, specifically those incorporating this compound or 5-chlorobenzotriazole, exhibit catalytic activity in alkane and alkene oxidation reactions utilizing hydrogen peroxide as the oxidant. []

Q6: How is computational chemistry utilized in understanding the properties and behavior of this compound?

A6: Computational methods such as Density Functional Theory (DFT) and ab initio calculations are employed to investigate the electronic structure, reactivity, and spectroscopic properties of Mebta and its derivatives. [, ] These calculations help interpret experimental data and provide insights into the stability and reactivity of different tautomers and the influence of substituents on the molecule's properties.

Q7: Has any research explored the structure-activity relationship (SAR) of this compound and its analogs?

A7: While the provided research primarily focuses on Mebta itself, some studies explore the impact of substituents on benzotriazole's properties. For instance, comparing this compound to 5-chlorobenzotriazole in terms of their complexation behavior with iron(III) provides insights into how substituents can influence the stability and reactivity of the resulting complexes. [] Similarly, investigations on the stability and tautomerism of benzotriazole derivatives contribute to understanding the SAR within this class of compounds. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.